![molecular formula C22H29N3O2S B2778914 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034497-68-0](/img/structure/B2778914.png)
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Description
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave irradiation has been utilized to synthesize compounds containing piperidine and pyrimidine moieties, demonstrating a methodological advancement in chemical synthesis. These compounds exhibit antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antibacterial Applications
Another study on microwave-assisted synthesis explored the antibacterial activity of isoindoline-diones derived from the piperidin-1-yl phenyl ethanone, showing the versatility of the piperidine moiety in contributing to antibacterial efficacy (Merugu, Ramesh, & Sreenivasulu, 2010).
Novel Synthesis Techniques for Dihydropyrimidinone Derivatives
Research has also focused on synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety using enaminones. This indicates an interest in exploring new synthetic routes for compounds that could have varied biological activities, including potential pharmacological applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Isoxazoline and Isoxazole Synthesis
A study highlighted the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research showcases the chemical versatility of pyrimidine derivatives in forming various heterocyclic compounds, which could have implications in developing new materials or pharmaceuticals (Rahmouni et al., 2014).
Hydrogen-Bonding Patterns in Enaminones
Investigations into the hydrogen-bonding patterns of enaminones provide insights into the structural aspects of compounds containing piperidine and pyrimidine units. Understanding these interactions can inform the design of molecules with desired physical and chemical properties (Balderson, Fernandes, Michael, & Perry, 2007).
properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-15(2)28-20-7-5-18(6-8-20)14-22(26)25-11-9-19(10-12-25)27-21-13-16(3)23-17(4)24-21/h5-8,13,15,19H,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDNEUDOTLZUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone |
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